molecular formula C12H7ClN2O B14504052 9-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-80-2

9-Chlorooxepino[2,3-B]quinoxaline

Cat. No.: B14504052
CAS No.: 62911-80-2
M. Wt: 230.65 g/mol
InChI Key: KGGSCMLTZIAEGO-UHFFFAOYSA-N
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Description

Contextualization of the Oxepino[2,3-b]quinoxaline Scaffold in Heterocyclic Chemistry

The dibenzo[b,f]oxepine scaffold, a related structure, is recognized as an important framework in medicinal chemistry, with derivatives exhibiting a wide array of valuable properties including anticancer and anti-inflammatory effects. mdpi.com The incorporation of the quinoxaline (B1680401) unit into an oxepine-containing structure, as seen in oxepino[2,3-b]quinoxaline, is a strategic approach to potentially access new chemical space and discover compounds with unique therapeutic potential.

Significance of the 9-Chloro Substitution Pattern in Quinoxaline Derivatives

The presence and position of a halogen substituent, such as chlorine, on the quinoxaline ring system can have a profound impact on the molecule's properties and reactivity. A chloro-substituent can alter the electronic properties of the quinoxaline ring, influencing its reactivity in nucleophilic aromatic substitution reactions. rsc.org For instance, the presence of a chlorine atom can facilitate the introduction of other functional groups, providing a handle for further molecular modifications. nih.govnih.gov

Overview of Current Research Trajectories for Fused Quinoxaline Systems

Research into fused quinoxaline systems is a vibrant and rapidly evolving field, driven by the diverse applications of these compounds. researchgate.netnih.gov A significant area of focus is in medicinal chemistry, where fused quinoxalines are being investigated for a wide range of therapeutic applications. These include their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. sapub.orgresearchgate.netnih.gov The planar nature of the quinoxaline ring system allows for effective interaction with biological macromolecules, such as DNA. mdpi.com

Beyond their medicinal applications, fused quinoxaline derivatives are also being explored for their use in materials science. Their unique photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics. researchgate.netmdpi.com The ability to tune their electronic properties through the introduction of various substituents and the fusion of different heterocyclic rings allows for the rational design of materials with specific optical and electronic characteristics. rsc.orgfrontiersin.org Current research is also focused on developing more efficient and environmentally friendly synthetic methods for accessing these complex molecules, including the use of green chemistry principles and novel catalytic systems. mdpi.comsmolecule.com

Interactive Data Table: Properties of Quinoxaline

Below is an interactive table summarizing some of the key properties of the parent quinoxaline molecule.

PropertyValueSource
Chemical Formula C₈H₆N₂ wikipedia.orgnih.gov
Molar Mass 130.15 g/mol nih.gov
Appearance Colorless oil wikipedia.org
Melting Point 29-32 °C wikipedia.org
Boiling Point 220-223 °C wikipedia.org
Acidity (pKa) 0.60 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62911-80-2

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

9-chlorooxepino[3,2-b]quinoxaline

InChI

InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)15-12-10(14-9)3-1-2-6-16-12/h1-7H

InChI Key

KGGSCMLTZIAEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)N=C2OC=C1

Origin of Product

United States

Synthetic Methodologies for 9 Chlorooxepino 2,3 B Quinoxaline and Analogous Fused Quinoxalines

Strategies for the Construction of the Quinoxaline (B1680401) Core

Condensation Reactions with 1,2-Dicarbonyl Precursors

The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. ijirt.orgmdpi.com This reaction, first reported in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. mdpi.com While effective, classic protocols often required harsh conditions, such as high temperatures and strong acid catalysts. nih.gov

Modern advancements have introduced a range of catalysts to facilitate this transformation under milder conditions, improving yields and reducing reaction times. nih.gov Various catalytic systems, from metal salts to organocatalysts, have been successfully applied. nih.govtandfonline.com

Table 1: Catalysts for Quinoxaline Synthesis via Condensation

Catalyst Precursors Solvent Conditions Yield Reference
p-Dodecylbenzenesulfonic acid (DBSA) o-Phenylenediamine, Benzil Water Room Temp High tandfonline.com
Zinc triflate (Zn(OTf)₂) o-Phenylenediamine, α-Diketones Acetonitrile Room Temp Up to 90% mdpi.comencyclopedia.pub
Iodine (I₂) o-Phenylenediamine, Hydroxyl Ketone DMSO Room Temp 80–90% mdpi.comencyclopedia.pub
Alumina-Supported Heteropolyoxometalates o-Phenylenediamine, Benzil Toluene Room Temp High nih.gov
Camphor Sulfonic Acid 1,2-Diaminobenzene, 1,2-Dicarbonyls Aqueous Ethanol Room Temp High researchgate.net

Palladium-Mediated Cyclization and Coupling Reactions

Palladium catalysis offers powerful and versatile tools for constructing the quinoxaline scaffold, often allowing for the use of different starting materials and enabling novel bond formations. researchgate.net These methods include reductive N-heteroannulation, where enamines derived from 2-nitrobenzenamines undergo cyclization in the presence of a palladium catalyst and carbon monoxide. researchgate.net

Another significant palladium-catalyzed approach is the direct synthesis from catechols and nitroarylamines through a hydrogenative annulation reaction. rsc.orgconsensus.app This method is notable for its operational simplicity and broad substrate scope without requiring pre-functionalized starting materials. rsc.orgconsensus.app Furthermore, palladium catalysts have been used in multicomponent reactions, such as the double isocyanide insertion with o-phenylenediamines, to build quinoxaline-2,3-diamines. researchgate.net

Table 2: Palladium-Catalyzed Quinoxaline Syntheses

Reaction Type Starting Materials Catalyst System Key Features Reference
Reductive Annulation Catechols, Nitroarylamines Pd/C Direct synthesis, broad scope rsc.orgconsensus.app
Double Isocyanide Insertion o-Phenylenediamines, Isocyanides Palladium catalyst Forms two C-N bonds and one C-C bond researchgate.net
Reductive N-Heteroannulation Enamines from 2-nitrobenzenamines Pd(dba)₂/DPPP/Phen Cyclization under CO atmosphere researchgate.net

Green Chemistry Approaches to Quinoxaline Synthesis

In response to growing environmental concerns, significant effort has been directed toward developing green synthetic routes for quinoxalines. ijirt.orgeurekaselect.com These methodologies prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. rsc.orgresearchgate.net

A primary focus has been the replacement of toxic organic solvents with water or ethanol. nih.govtandfonline.com Surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) have proven effective in promoting the condensation reaction in water at room temperature. tandfonline.com The use of recyclable solid acid catalysts, such as nano-crystalline titania-based sulfonic acid and alumina-supported heteropolyoxometalates, also represents a key green strategy, simplifying product purification and minimizing waste. nih.govencyclopedia.pubrsc.org Additionally, energy sources like microwave and ultrasonic irradiation have been used to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. nih.govijirt.org

Approaches to the Oxepino Ring Annulation to the Quinoxaline Moiety

Fusing the seven-membered oxepino ring onto the quinoxaline core to form the target tricyclic system requires strategies that can build this specific ring structure. This is typically achieved by starting with a pre-formed, appropriately substituted quinoxaline.

Intramolecular Cyclization Routes

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the annulation of an oxepino ring. This approach involves a quinoxaline derivative bearing a reactive side chain that can cyclize to form the desired ring. For the synthesis of oxepino[2,3-b]quinoxalines, a plausible precursor would be a 2-substituted quinoxaline with a side chain containing both a nucleophile (e.g., a hydroxyl group) and an electrophilic center, or functional groups that can be converted into them.

A common method involves an intramolecular nucleophilic attack to close the ring. youtube.com For instance, the synthesis of the related furo[2,3-b]quinoxalines has been accomplished by the cyclization of 2-(prop-2-yn-1-yloxy)quinoxaline derivatives. arkat-usa.org A similar strategy could be envisioned for the oxepino ring, starting from a 2-chloroquinoxaline (B48734) that is first substituted with a reagent to introduce a side chain capable of a subsequent ring-closing reaction. One such route could involve the intramolecular cyclization of a quinoxaline bearing a hydroxy acid side chain, which can form a cyclic ester (lactone), a key feature of the oxepino ring. youtube.com Another advanced approach is the use of transition metal-free intramolecular C-H functionalization, which has been successfully used to synthesize complex fused heterocyclic systems like dibenzo[f,h]furazano[3,4-b]quinoxalines. urfu.ru

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical pathway to heterocyclic compounds. rsc.orgnih.gov While a specific MCR for 9-Chlorooxepino[2,3-b]quinoxaline is not prominently documented, the principles of MCRs can be applied to its potential synthesis.

Recent research has demonstrated the utility of MCRs in functionalizing quinoxalinones. nih.govresearchgate.net For example, a three-component radical cascade reaction has been used to modify the C3 position of quinoxalin-2(1H)-one derivatives. researchgate.net A hypothetical MCR for the target scaffold could involve the reaction of an o-phenylenediamine, a 1,2-dicarbonyl compound containing a chlorine atom, and a third component that provides the atoms necessary to form the oxepino ring in a single pot. Such a strategy would be a highly convergent and efficient approach to this class of fused quinoxalines.

Regioselective Introduction and Modification of the 9-Chloro Substituent

The precise placement of a chlorine atom at the 9-position of the oxepino[2,3-b]quinoxaline scaffold can be achieved through two primary approaches: direct halogenation of the pre-formed heterocyclic system or by utilizing a pre-functionalized precursor that already contains the chloro-substituent in the correct position.

Direct Halogenation Methods

Direct chlorination of the oxepino[2,3-b]quinoxaline ring system represents a straightforward approach to introduce the 9-chloro substituent. While specific literature on the direct halogenation of oxepino[2,3-b]quinoxaline is limited, general methods for the halogenation of quinoxalines can be extrapolated. The electrophilic nature of the quinoxaline ring allows for substitution reactions. Reagents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst could potentially be employed. The regioselectivity of such reactions would be dictated by the electronic properties of the fused ring system. The presence of the oxepine ring and its influence on the electron density of the quinoxaline core would be a critical factor in determining the position of chlorination.

It is important to note that direct halogenation can sometimes lead to a mixture of isomers, requiring subsequent purification steps. The reaction conditions, including solvent, temperature, and catalyst, would need to be carefully optimized to favor the formation of the desired 9-chloro isomer.

Precursor Functionalization Strategies

A more controlled and often preferred method for the regioselective synthesis of this compound involves the use of a precursor that is already functionalized with a chlorine atom. This strategy ensures the unambiguous placement of the substituent.

One common approach in quinoxaline synthesis is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. To synthesize the 9-chloro derivative, one would start with a 4-chloro-substituted o-phenylenediamine. For instance, the condensation of 4-chloro-1,2-phenylenediamine with a suitable dicarbonyl precursor of the oxepine ring would lead to the formation of the desired this compound. This method offers high regioselectivity as the position of the chlorine atom is predetermined by the starting material.

Another precursor-based strategy involves the synthesis of a chloro-substituted dibenzo[b,f]oxepine derivative, which can then be elaborated to form the quinoxaline ring. For example, a dibenzo[b,f]oxepine with appropriate functional groups, including a chlorine atom at the desired position, could be subjected to nitration, followed by reduction to a diamine, and subsequent condensation with a 1,2-dicarbonyl compound to construct the quinoxaline moiety.

The following table summarizes potential precursor functionalization strategies:

Precursor TypeSynthetic StepResulting Intermediate/Product
Substituted o-phenylenediamineCondensation with an oxepine-dicarbonyl precursorThis compound
Substituted dibenzo[b,f]oxepineNitration, reduction, and condensationThis compound

Computational and Theoretical Investigations of 9 Chlorooxepino 2,3 B Quinoxaline

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental tools for investigating the molecular structure and energetic properties of novel compounds. These approaches would typically be employed to understand the fundamental characteristics of 9-Chlorooxepino[2,3-b]quinoxaline.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a popular computational method used to determine the electronic structure of molecules. For this compound, DFT calculations would be used to predict its optimized molecular geometry in the ground state. This would involve determining key structural parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would provide a three-dimensional model of the molecule and insights into its stability and conformational preferences.

Ab Initio Methods for Electronic Structure Description

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could also be applied to study the electronic structure of this compound. These methods, while often more computationally intensive than DFT, can provide a highly accurate description of the molecule's electronic properties. This would include the calculation of the total energy, ionization potential, and electron affinity, which are crucial for understanding the molecule's reactivity.

Molecular Orbital Analysis (HOMO-LUMO, FMOs)

An essential aspect of computational analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of a molecule, which can aid in its experimental characterization.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical calculations can be used to simulate various types of spectra for this compound.

NMR (Nuclear Magnetic Resonance): Calculations of chemical shifts (¹H and ¹³C) would predict the appearance of its NMR spectrum, aiding in the structural elucidation of the compound.

IR (Infrared): The simulation of the IR spectrum would involve calculating the vibrational frequencies of the molecule. The predicted peaks could then be correlated with the vibrational modes of specific functional groups within the molecule.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is commonly used to simulate the UV-Vis absorption spectrum. This would provide information about the electronic transitions within the molecule and its expected color and photophysical properties.

Optical Properties and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics. Computational chemistry can be used to predict the NLO properties of this compound by calculating its polarizability and hyperpolarizability. These calculations would help to assess its potential as a material for NLO applications.

Reaction Mechanism Studies and Reactivity Prediction

Transition State Analysis

The transition state is a critical, high-energy configuration that a molecule must pass through to transform from reactant to product. Identifying and characterizing the transition state is paramount to understanding the mechanism of a chemical reaction. For a compound such as this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structures for various potential reactions.

Harmonic vibrational frequency calculations are a key component of this analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculations not only confirm the identity of the transition state but also provide insights into the geometry and electronic structure of this fleeting species. While specific data for this compound is not available, studies on other quinoxaline (B1680401) derivatives have successfully used these methods to understand their reaction mechanisms. researchgate.netunlp.edu.ar

Energetic Profiles of Key Reactions

For this compound, theoretical calculations would be used to determine these energetic parameters for reactions such as electrophilic or nucleophilic substitution. The insights gained from these profiles are invaluable for predicting the feasibility and rate of a given reaction under different conditions. For instance, a high activation energy would suggest a slow reaction rate, while a large negative reaction energy would indicate a thermodynamically favorable process.

Solvent Effects on Molecular and Electronic Properties

The solvent in which a reaction is carried out can have a profound impact on its outcome. Computational models can simulate the effect of different solvents on the properties of this compound. The polarizable continuum model (PCM) is a widely used method to approximate the bulk electrostatic effects of a solvent.

These calculations can predict how the geometry, electronic structure, and spectroscopic properties of the molecule change in different solvent environments. For example, a polar solvent might stabilize charged intermediates or transition states, thereby altering the reaction pathway and rate. A computational study on a related quinoxaline derivative, 9-Chloro-1,2-Dimethyl-10(Methylsulfanyl)Quinoxaline, demonstrated the use of DFT to study the effects of different solvents on its various energy values and electronic properties. bjp-bg.com The analysis of properties such as the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in different media, provides a deeper understanding of the molecule's behavior in solution. bjp-bg.com

Theoretical Basis for Intermolecular Interactions (e.g., DNA binding mechanisms)

The biological activity of many quinoxaline derivatives is attributed to their ability to interact with biomolecules such as DNA. nih.govresearchgate.net Computational modeling plays a crucial role in understanding the nature of these interactions at the molecular level. For this compound, theoretical studies could be employed to investigate its potential to bind to DNA.

The primary mechanism by which planar heterocyclic compounds like quinoxalines interact with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net Molecular docking simulations can be used to predict the preferred binding mode and orientation of this compound within the DNA structure. These simulations can identify key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of the DNA-ligand complex.

Furthermore, quantum chemical calculations can be used to determine the binding energy of the complex, providing a quantitative measure of the binding affinity. Studies on related 6H-indolo[2,3-b]quinoxaline derivatives have shown that the type and position of substituents on the quinoxaline core can significantly influence the thermal stability of the DNA-compound complex, which is a key determinant of its biological activity. nih.govresearchgate.net These theoretical approaches could provide valuable insights into the potential of this compound as a DNA-interacting agent.

Chemical Reactivity and Transformation Pathways of 9 Chlorooxepino 2,3 B Quinoxaline

Nucleophilic Substitution Reactions at the Quinoxaline (B1680401) and Oxepino Moieties

The quinoxaline core, being an electron-deficient system, is susceptible to nucleophilic attack. The chloro substituent at the 9-position, which is part of the benzene (B151609) ring fused to the pyrazine (B50134) ring, is a prime site for nucleophilic aromatic substitution (SNAr).

The general mechanism for SNAr on chloroquinoxalines involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyrazine ring system helps to stabilize this intermediate, facilitating the subsequent departure of the chloride ion.

Studies on analogous 2-chloroquinoxaline (B48734) systems have demonstrated that a variety of nucleophiles can effectively displace the chloride. rsc.orgnih.gov These include amines, alkoxides, and sulfur nucleophiles. For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines in the presence of a base like potassium carbonate has been reported to yield the corresponding 2-arylamino-3-methylquinoxalines. nih.gov Similarly, reactions with sulfur nucleophiles are common. nih.gov

While direct experimental data for 9-Chlorooxepino[2,3-b]quinoxaline is limited, it is highly probable that it undergoes similar nucleophilic substitution reactions at the C-9 position.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleExpected ProductGeneral Conditions
AmineR-NH₂9-(Alkyl/Aryl)aminooxepino[2,3-b]quinoxalineBase (e.g., K₂CO₃), solvent (e.g., DMF, NMP), heat
AlkoxideR-ONa9-Alkoxyoxepino[2,3-b]quinoxalineAnhydrous alcohol, heat
ThiolateR-SNa9-(Alkyl/Aryl)thiooxepino[2,3-b]quinoxalineBase (e.g., NaH), solvent (e.g., THF, DMF)

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on halo-substituted aromatic systems. It is conceivable that the chloro group at the 9-position could be successfully coupled with boronic acids, alkenes, or amines under appropriate catalytic conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the quinoxaline ring system is generally considered to be difficult due to the deactivating effect of the two nitrogen atoms in the pyrazine ring. These nitrogen atoms withdraw electron density from the aromatic system, making it less susceptible to attack by electrophiles.

However, studies on the nitration of unsubstituted quinoxaline have shown that the reaction can proceed under forcing conditions, such as with a mixture of fuming nitric acid and sulfuric acid, to yield 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. This indicates that electrophilic substitution, when it does occur, preferentially takes place on the benzene ring portion of the molecule.

For this compound, any potential electrophilic attack would be expected to occur on the benzene ring, at positions not occupied by the chloro or the oxepino ring fusion. The directing effects of the existing substituents would need to be considered. The chloro group is an ortho-, para-director, while the influence of the fused oxepino ring is less predictable without specific experimental data. The inherent low reactivity of the quinoxaline system towards electrophiles suggests that harsh reaction conditions would likely be necessary, which could potentially lead to side reactions or degradation of the starting material.

Ring-Opening and Ring-Closing Reactions of the Oxepino Moiety

Acid-catalyzed or base-mediated ring-opening reactions could potentially occur, depending on the stability of the resulting intermediates. For instance, strong acids might protonate the ether oxygen of the oxepino ring, making it susceptible to nucleophilic attack, which could lead to ring cleavage. Conversely, strong bases could potentially induce elimination reactions if a suitable proton is available on a carbon atom adjacent to the oxygen.

Ring-closing reactions to form this system are often achieved through intramolecular cyclization strategies during the synthesis of the parent scaffold. For example, intramolecular etherification of a suitably functionalized quinoxaline precursor could lead to the formation of the oxepino ring.

Without specific experimental data, the precise conditions and outcomes of such reactions on this compound remain speculative. The stability of the oxepino ring is likely influenced by the aromaticity of the attached quinoxaline system, which may provide a driving force to maintain the fused ring structure under many conditions.

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of quinoxaline derivatives have been a subject of interest due to their potential applications in materials science and as biologically active agents. The quinoxaline nucleus is known to be reducible, and the introduction of electron-withdrawing groups is expected to facilitate this process.

Cyclic voltammetry studies on various quinoxaline derivatives have shown that they typically exhibit reversible or quasi-reversible reduction waves corresponding to the formation of a radical anion and subsequently a dianion. mdpi.commdpi.comrsc.org The reduction potentials are sensitive to the nature and position of substituents on the quinoxaline ring.

The presence of the electron-withdrawing chloro group at the 9-position of this compound is expected to lower the reduction potential compared to the unsubstituted parent compound, making it easier to reduce. A voltammetric study of quinoxaline 1,4-dioxides showed that the introduction of electron-withdrawing groups into the benzene ring of quinoxaline leads to a significant positive shift in the redox potential. mdpi.com

Table 2: Predicted Electrochemical Behavior of this compound

ProcessExpected Potential Range (vs. reference)Comments
First Reduction (Formation of radical anion)Less negative than unsubstituted analogThe electron-withdrawing chloro group facilitates reduction.
Second Reduction (Formation of dianion)More negative than the first reductionStepwise reduction of the pyrazine ring is typical.
OxidationLikely at high positive potentialsThe electron-deficient quinoxaline ring is difficult to oxidize.

The oxidation of the quinoxaline ring is generally more difficult due to its electron-deficient nature. High positive potentials would likely be required to remove an electron from the system.

Functional Group Interconversions Involving the Chloro Substituent

The chloro group at the 9-position of this compound serves as a versatile handle for a variety of functional group interconversions, beyond the direct nucleophilic substitutions discussed earlier. These transformations can lead to a diverse range of derivatives with potentially new chemical and biological properties.

One important transformation is the conversion of the chloro group to a nitrile group. This can often be achieved by reaction with a cyanide salt, such as potassium cyanide or sodium cyanide, often in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF or DMSO. The resulting 9-cyanooxepino[2,3-b]quinoxaline could then serve as a precursor for other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

Another key set of reactions involves palladium-catalyzed cross-coupling reactions. As mentioned previously, Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-based substituents at the 9-position.

Table 3: Potential Functional Group Interconversions of the 9-Chloro Substituent

Target Functional GroupReagents and Conditions
Nitrile (-CN)KCN or NaCN, Pd(0) catalyst, polar aprotic solvent, heat
Aryl (-Ar)Ar-B(OH)₂, Pd(0) catalyst, base (e.g., Na₂CO₃) (Suzuki coupling)
Alkynyl (-C≡CR)Terminal alkyne, Pd(0)/Cu(I) catalyst, base (e.g., Et₃N) (Sonogashira coupling)
Hydroxyl (-OH)Strong base (e.g., NaOH) at high temperature and pressure, or via a boronate ester intermediate followed by oxidation.

The conversion of the aryl chloride to a hydroxyl group can be more challenging but is sometimes achievable under harsh conditions with a strong base or through a multi-step sequence involving, for example, a Buchwald-Hartwig etherification followed by cleavage of the ether.

Advanced Materials Science Applications and Functional Explorations of 9 Chlorooxepino 2,3 B Quinoxaline Analogs

Applications in Organic Electronics

The quinoxaline (B1680401) moiety is a well-established building block for organic electronic materials due to its electron-deficient nature, which facilitates electron transport. The presence of a chlorine atom and the extended conjugation provided by the oxepine ring in 9-Chlorooxepino[2,3-b]quinoxaline are expected to further modulate its electronic properties, making it a promising candidate for various applications in this field.

Semiconductor Properties and Charge Transport

While specific research on the semiconductor properties of this compound is not yet available, the broader family of quinoxaline derivatives has been extensively investigated as n-type (electron-transporting) and p-type (hole-transporting) semiconductors in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). nih.gov The electron-withdrawing nature of the quinoxaline ring system is fundamental to its electron-transporting capabilities. nih.gov

The introduction of halogen atoms, such as chlorine, is a known strategy to enhance the performance of organic semiconductors. For instance, a study on quinoxaline-based polymers for polymer solar cells (PSCs) demonstrated that chlorination can significantly influence device efficiency. A polymer incorporating a chlorinated electron-donating unit and a singly chlorinated quinoxaline acceptor (PBCl-Qx) achieved a remarkable power conversion efficiency (PCE) of 12.44%. najah.edu This performance underscores the potential of chloro-substituted quinoxalines in organic electronics.

Furthermore, pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) based copolymers have shown ambipolar transport characteristics in OTFTs, with the ability to transport both electrons and holes. researchgate.net The charge carrier mobility, a key parameter for semiconductor performance, was found to be significantly influenced by the copolymer structure.

Table 1: Semiconductor Performance of Select Quinoxaline-Based Polymers This table presents data for analogs of this compound to illustrate the potential semiconductor properties.

Polymer/Compound NameApplicationElectron Mobility (cm²/V·s)Hole Mobility (cm²/V·s)Power Conversion Efficiency (PCE) (%)
PQx-bithiophene copolymerOTFT4.28 × 10⁻³5.22 × 10⁻⁴N/A
PQx-thieno[3,2-b]thiophene copolymerOTFT3.95 × 10⁻³4.82 × 10⁻²N/A
PBCl-QxPSCN/AN/A12.44
Qx23OSCN/AN/A10.67
Qx25OSCN/AN/A12.19

Data sourced from multiple studies on quinoxaline analogs. nih.govnajah.eduresearchgate.net

These findings suggest that this compound, with its inherent electron-deficient core and chloro-substitution, is a strong candidate for development as an n-type or ambipolar semiconductor for use in next-generation electronic devices.

Emitting Layers in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are increasingly recognized for their potential as emitters in OLEDs, particularly in the development of materials for thermally activated delayed fluorescence (TADF). sapub.org TADF emitters allow OLEDs to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. This is achieved through a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

While there is no specific data on the emissive properties of this compound, research on other quinoxaline-based TADF emitters has shown promising results. For example, a series of emitters based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline-containing structure) and various donor moieties have been synthesized. sapub.org These compounds exhibited small singlet-triplet energy splittings (ΔE_ST) as low as 0.07 eV, a key requirement for efficient TADF. OLEDs fabricated with these materials as emitters achieved high external quantum efficiencies (EQE) of up to 15.3% and a maximum brightness of 36,480 cd/m². sapub.org

Table 2: Performance of Quinoxaline-Based TADF Emitters in OLEDs This table presents data for analogs of this compound to illustrate potential OLED performance.

Emitter NameHost MaterialMax. EQE (%)Max. Power Efficiency (lm/W)Max. Brightness (cd/m²)Emission Color
PXZ-TTPZDPEPO15.341.036,480Sky-blue
PTZ-TTPZDPEPO14.833.734,260Green
DMAC-TTPZDPEPO11.226.128,590Sky-blue

Data sourced from a study on quinoxaline-based TADF emitters. sapub.org

The combination of the electron-accepting quinoxaline core with the oxepine and chloro substituents in this compound could be engineered to create a donor-acceptor structure with a small ΔE_ST, making it a viable candidate for future development as a TADF emitter in high-efficiency OLEDs.

Development as Chemosensors and Probes

The electron-deficient nature of the quinoxaline ring makes its derivatives sensitive to changes in their electronic environment, a property that can be harnessed for the development of chemosensors. Quinoxaline-based compounds have been successfully employed as optical sensors for various analytes, including pH, metal ions, and anions. nih.gov

Although this compound has not been specifically studied as a chemosensor, its analogs have demonstrated significant potential. For example, an aminoquinoxaline derivative (QC1) has been developed as a dual colorimetric and fluorescent sensor for pH in aqueous solutions. nih.gov This sensor exhibits distinct shifts in its absorption and emission spectra in response to changes in acidity, allowing for both instrumental and naked-eye detection. nih.gov The protonation of the quinoxaline nitrogen atoms alters the electronic structure of the molecule, leading to the observed optical changes.

Similarly, pyrazino[2,3-g]quinoxaline-based polymers have shown a strong affinity for acids, displaying marked bathochromic (red) shifts in their absorption spectra upon exposure. researchgate.net This halochromic behavior is a direct result of the interaction between the acidic protons and the nitrogen atoms in the quinoxaline rings.

The presence of nitrogen heteroatoms in the core structure of this compound makes it a prime candidate for development as a chemosensor. It is anticipated that this compound could exhibit changes in its optical properties (color or fluorescence) upon interaction with acidic environments or specific metal ions, paving the way for its use in environmental monitoring and industrial process control.

Role as Acid Corrosion Inhibitors

The corrosion of metals, particularly in acidic environments, is a significant industrial problem. Organic heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have been widely studied as corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu The quinoxaline scaffold, with its nitrogen atoms and π-electron system, has proven to be an effective structural motif for corrosion inhibitors. acs.orgiaea.org

While direct studies on this compound as a corrosion inhibitor are lacking, a wealth of data on its analogs confirms their efficacy. For instance, various quinoxaline derivatives have been shown to inhibit the corrosion of mild steel in 1 M HCl. acs.orgiaea.org One study found that 2-chloroquinoxaline (B48734) was an effective inhibitor, and its performance was part of a trend where inhibition efficiency increased with the electron-donating or -withdrawing nature of the substituent. acs.org

Table 3: Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1.0 M HCl This table presents data for analogs of this compound to illustrate potential corrosion inhibition properties.

Inhibitor NameConcentration (M)Inhibition Efficiency (%)
Quinoxaline (QX)5 x 10⁻³74.4
2-Chloroquinoxaline (CHQX)5 x 10⁻³81.1
2-Quinoxalinethiol (THQX)5 x 10⁻³87.2
4-(Quinoxalin-2-yl)phenol (PHQX)5 x 10⁻³91.8

Data sourced from a study on quinoxaline derivatives as corrosion inhibitors. acs.org

The mechanism of inhibition typically involves the adsorption of the quinoxaline molecules onto the steel surface, a process that can be described by adsorption isotherms like the Langmuir model. najah.edu These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgiaea.org The presence of heteroatoms (N, O) and the π-electrons in this compound are expected to facilitate strong adsorption onto metal surfaces, making it a highly promising candidate for development as a novel corrosion inhibitor.

Structural Modifications for Enhanced Performance in Materials Science

The performance of quinoxaline-based materials can be finely tuned through strategic structural modifications. The introduction of different functional groups onto the quinoxaline core can alter its electronic properties, solubility, and solid-state packing, thereby enhancing its function in a specific application. nih.gov

For this compound, several modification strategies can be envisioned based on studies of its analogs:

Substitution on the Benzene (B151609) Ring: Adding electron-donating groups (like methyl or methoxy) or further electron-withdrawing groups (like nitro or cyano) to the benzene portion of the quinoxaline system can systematically tune the HOMO and LUMO energy levels. acs.org This is crucial for optimizing charge injection and transport in organic electronic devices and for tuning the absorption and emission wavelengths in sensors and OLEDs.

Modification of the Oxepine Ring: The oxepine ring offers sites for substitution that could influence the molecule's conformation and solubility. Introducing bulky alkyl chains could improve solution processability, which is essential for fabricating large-area electronic devices.

Replacement of the Chlorine Atom: While the chloro-substituent is expected to enhance electron-accepting properties, replacing it with other halogens (fluorine, bromine) or with donor groups could provide a range of materials with varied electronic profiles. Studies on other systems have shown that chlorination can lead to higher power conversion efficiencies in organic solar cells compared to non-halogenated analogs. nih.gov

Polymerization: The this compound unit could be incorporated as a monomer into a polymer backbone. Copolymerization with various electron-donating units would create a series of donor-acceptor polymers with tunable band gaps and charge transport properties, suitable for a wide array of organic electronic applications. najah.edu

These structural modifications, guided by computational modeling and the extensive knowledge base on quinoxaline chemistry, will be key to unlocking the full potential of this compound and its derivatives in advanced materials science.

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